molecular formula C8H2F3NO2 B6257012 3-cyano-2,4,5-trifluorobenzoic acid CAS No. 195532-64-0

3-cyano-2,4,5-trifluorobenzoic acid

Cat. No.: B6257012
CAS No.: 195532-64-0
M. Wt: 201.10 g/mol
InChI Key: GZUHLIHTFRDVMF-UHFFFAOYSA-N
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Description

3-Cyano-2,4,5-trifluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a cyano (-CN) group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions. This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing nature of the cyano and fluorine substituents, which enhance its reactivity and acidity compared to non-fluorinated analogs. The cyano group contributes to its utility in nucleophilic substitution reactions, while the trifluoro substitution pattern influences its electronic properties and molecular stability .

Properties

CAS No.

195532-64-0

Molecular Formula

C8H2F3NO2

Molecular Weight

201.10 g/mol

IUPAC Name

3-cyano-2,4,5-trifluorobenzoic acid

InChI

InChI=1S/C8H2F3NO2/c9-5-1-3(8(13)14)6(10)4(2-12)7(5)11/h1H,(H,13,14)

InChI Key

GZUHLIHTFRDVMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The most direct route to 3-cyano-2,4,5-trifluorobenzoic acid involves hydrolyzing methyl 3-cyano-2,4,5-trifluorobenzoate (Formula IV) under acidic conditions. This ester precursor undergoes nucleophilic attack by water, facilitated by protonation of the carbonyl oxygen, leading to cleavage of the ester bond and formation of the carboxylic acid. The reaction typically employs concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (80–150°C). For instance, refluxing methyl 3-cyano-2,4,5-trifluorobenzoate with HCl for 3 hours yielded 84% pure product, with residual starting material (12%) recoverable for recycling.

Optimization of Hydrolysis Conditions

Critical parameters include:

  • Acid Strength : Strong acids (e.g., HCl, H₂SO₄, trifluoromethanesulfonic acid) enhance reaction rates by stabilizing transition states. Sulfuric acid (70–80% concentration) is preferred for its low volatility and high protonating capacity.

  • Temperature : Reactions proceed optimally between 100°C and 150°C, balancing kinetic acceleration and side-reaction suppression. Lower temperatures (<80°C) result in incomplete conversion, while excessive heat promotes decarboxylation.

  • Solvent Systems : Aqueous acidic media dominate, though polar aprotic solvents (e.g., dimethylformamide) may co-solubilize hydrophobic intermediates.

Nitrile Hydrolysis Pathways

Direct Conversion of Cyano Groups

An alternative approach hydrolyzes 3-cyano-2,4,5-trifluorobenzonitrile to the corresponding carboxylic acid. This method, while less common for the target compound, is validated by analogous processes for 2,4,6-trifluorobenzoic acid. Reaction with aqueous H₂SO₄ (70%) at 140°C for 2–7 hours achieves >96% yield, with selectivity exceeding 99%. The mechanism proceeds via a two-step hydration: initial formation of an imidic acid intermediate, followed by tautomerization to the carboxylic acid.

Challenges in Regiochemical Control

Positioning fluorine atoms ortho and para to the cyano group introduces steric and electronic effects that impede hydrolysis. Fluorine’s strong electron-withdrawing nature deactivates the nitrile toward nucleophilic attack, necessitating harsh conditions. However, the 3-cyano group’s meta orientation relative to fluorines mitigates steric hindrance, enabling feasible conversion.

Intermediate Synthesis and Halogenation Strategies

Preparation of Methyl 3-Cyano-2,4,5-Trifluorobenzoate

The ester precursor is synthesized via fluorination and cyanation of dichlorobenzonitrile intermediates. For example, 2,3,4,5-tetrachlorobenzonitrile undergoes selective fluorination using potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) at 120–180°C, replacing chlorines at positions 2, 4, and 5. Subsequent cyanation via Rosenmund-von Braun reaction introduces the nitrile group at position 3.

Halogen Exchange and Purification

Residual chlorines in intermediates (e.g., 3,5-dichloro-2,4,6-trifluorobenzonitrile) are removed via reductive dehalogenation. Zinc powder in acetic acid selectively reduces C-Cl bonds to C-H at 90–95°C, preserving fluorine and cyano functionalities. Post-reaction extraction with dichloromethane and fractional distillation yield high-purity nitriles for hydrolysis.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Purity
Ester HydrolysisMethyl 3-cyano-2,4,5-trifluorobenzoateHCl, reflux, 3 hours84%90–95%*
Nitrile Hydrolysis3-Cyano-2,4,5-trifluorobenzonitrileH₂SO₄ (70%), 140°C, 2–7 hours>96%98–99%**
Reductive Dehalogenation3,5-Dichloro-2,4,6-trifluorobenzonitrileZn, CH₃COOH, 90°C, 3 hours85%95%

*After recrystallization with ethyl acetate/hexane.
**Following filtration and solvent crystallization.

Industrial-Scale Considerations

Environmental Impact

Fluorinated byproducts (e.g., HF) demand rigorous scrubbing. Patent data emphasize neutralization with aqueous KOH and precipitation as CaF₂, reducing environmental discharge .

Mechanism of Action

The mechanism of action of 3-cyano-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Fluorinated Benzoic Acid Derivatives

Compound Substituent Positions Molecular Formula Molecular Weight Key Features (DFT Calculations)
3-Cyano-2,4,5-trifluorobenzoic acid 3-CN, 2,4,5-F C₈H₂F₃NO₂ 209.10 Strong electron-withdrawing effects; high acidity due to -CN and -F groups
3-Methoxy-2,4,5-trifluorobenzoic acid (MFBA) 3-OCH₃, 2,4,5-F C₈H₅F₃O₃ 206.12 Methoxy group induces electron-donating effects; LUMO-HOMO gap = 4.98 eV; hyperpolarizability = 3.21 × 10⁻³⁰ esu
3-Chloro-2,4,5-trifluorobenzoic acid 3-Cl, 2,4,5-F C₇H₂ClF₃O₂ 210.54 Chloro group increases lipophilicity; dihedral angle (carboxyl/benzene) = 6.8°; forms hydrogen-bonded dimers
3-Amino-2,4,5-trifluorobenzoic acid 3-NH₂, 2,4,5-F C₇H₄F₃NO₂ 191.11 Amino group enhances nucleophilicity; used in polyamide synthesis
3-Ethoxy-2,4,5-trifluorobenzoic acid 3-OCH₂CH₃, 2,4,5-F C₉H₇F₃O₃ 220.15 Ethoxy group increases steric bulk; lower solubility in polar solvents
3-Cyano-4,5-difluorobenzoic acid 3-CN, 4,5-F C₈H₃F₂NO₂ 183.11 Reduced fluorine substitution lowers electronegativity; SMILES: C1=C(C=C(C(=C1C#N)F)F)C(=O)O

Key Observations:

  • Electron Effects: The cyano group in this compound exerts stronger electron-withdrawing effects compared to methoxy (-OCH₃) or amino (-NH₂) groups, leading to higher acidity (pKa ~1.5–2.0 estimated) .
  • Hydrogen Bonding: Chloro and amino analogs form intermolecular hydrogen bonds (e.g., O–H···O in 3-chloro derivative), influencing crystal packing and solubility .

Key Observations:

  • The cyano derivative is synthesized via multi-step halogenation and hydrolysis, whereas chloro analogs rely on diazonium salt chemistry .
  • MFBA synthesis emphasizes direct substitution (e.g., methoxylation), avoiding intermediates like benzoyl fluorides .

Biological Activity

3-Cyano-2,4,5-trifluorobenzoic acid (CFTBA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

CFTBA is characterized by the following chemical structure:

  • Molecular Formula : C8H3F3N O2
  • Molecular Weight : 202.11 g/mol

The presence of trifluoro groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Synthesis

CFTBA can be synthesized through several methods including:

  • Chlorination and Cyanation : Starting from 2,4,5-trifluorobenzoic acid, chlorination followed by cyanation yields CFTBA.
  • Grignard Reactions : Utilizing Grignard reagents can facilitate the introduction of the cyano group under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of CFTBA derivatives. Research has shown that compounds containing cyano groups exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : CFTBA derivatives were tested against breast cancer cell lines, showing IC50 values in the low micromolar range. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
CompoundCell LineIC50 (µM)Mechanism of Action
CFTBAMCF-75.2Apoptosis induction
CFTBAMDA-MB-2314.8Cell cycle arrest

Multidrug Resistance Reversal

CFTBA has been investigated for its ability to reverse multidrug resistance (MDR) in cancer therapy. It was found to inhibit the ABCB1 efflux pump, which is responsible for drug resistance in many cancers. In vitro studies demonstrated that:

  • Combination Therapy : When combined with doxorubicin, CFTBA significantly enhanced the drug's efficacy against resistant cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, CFTBA has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

  • Study on Apoptotic Mechanisms :
    A study published in Cancer Letters explored the apoptotic pathways activated by CFTBA in human breast cancer cells. The findings indicated that CFTBA treatment led to increased levels of caspase-3 and -9 activity, confirming its role in apoptosis induction.
  • Synergistic Effects with Chemotherapeutics :
    A recent investigation assessed the synergistic effects of CFTBA with standard chemotherapeutics like paclitaxel and doxorubicin. Results showed enhanced cytotoxicity in resistant cancer cell lines when treated with combinations involving CFTBA.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via hydrolysis and decarboxylation of precursors like 4-amino-3,5,6-trifluorophthalonitrile in the presence of concentrated sulfuric acid (90–170°C, 6–12 hours). Adjusting acid concentration and temperature affects reaction efficiency: higher sulfuric acid concentrations (e.g., 45% w/w) at 120°C yield >95% purity after recrystallization in benzene-ethanol . Alternative routes involve fluorinated diester intermediates reacting with substituted amines, followed by halogenation (e.g., chlorination of 3-amino derivatives) .

Q. How do the electronic effects of fluorine and cyano groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the ortho and para positions due to strong electron-withdrawing effects, while the cyano group directs nucleophiles to meta positions. For example, reactions with amines (e.g., NH₃) under basic conditions favor substitution at the 4-fluorine position, monitored via ¹⁹F NMR to track regioselectivity .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ν(C≡N) at ~2230 cm⁻¹, ν(COOH) at ~1695 cm⁻¹) .
  • ¹H/¹⁹F NMR : Resolves fluorine environments (e.g., coupling constants for adjacent F atoms) and confirms substitution patterns .
  • XRD : Distinguishes crystal packing differences between isomers (e.g., vs. 5-cyano-2,3,4-trifluoro analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step derivatization be addressed, particularly for synthesizing quinolone antibiotics?

  • Methodological Answer : To synthesize quinolone precursors (e.g., moxifloxacin intermediates), protect the carboxylic acid group with tert-butyl esters before introducing piperazine or pyridine moieties. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups at the 3-position, optimizing solvent polarity (DMF/H₂O) to minimize byproducts .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., topoisomerase II) may arise from stereochemical impurities or solvent effects. Conduct comparative studies using enantiomerically pure samples (via chiral HPLC) and standardized assay conditions (e.g., pH 7.4 buffer, 37°C). Computational docking (e.g., AutoDock Vina) can predict binding modes to clarify structure-activity relationships .

Q. How does the compound’s stability under acidic or basic conditions impact its utility in drug formulation?

  • Methodological Answer : Under acidic conditions (pH <3), the cyano group hydrolyzes to an amide, altering bioavailability. Stability studies using accelerated degradation (40°C/75% RH) with LC-MS monitoring reveal degradation pathways. Formulate with enteric coatings (e.g., Eudragit®) to protect against gastric pH .

Q. What role does this compound play in designing fluorinated polyamides, and how are polymerization conditions optimized?

  • Methodological Answer : The compound serves as a monomer via its amino and carboxyl groups. Polymerize with diamines (e.g., hexamethylenediamine) in melt polycondensation (200–250°C, vacuum) to achieve high molecular weights (>50 kDa). Monitor viscosity and thermal stability (TGA/DSC) to optimize reaction time and catalyst loading (e.g., Sb₂O₃) .

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